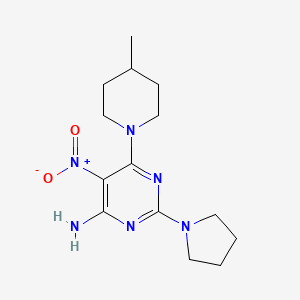
6-(4-Methylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methylpiperidine, a nitro group, and a pyrrolidine moiety attached to the pyrimidine core. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as β-diketones with guanidine or amidines under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrimidine ring can be achieved using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.
Substitution Reactions: The introduction of the methylpiperidine and pyrrolidine groups can be carried out through nucleophilic substitution reactions. For example, the pyrimidine core can be reacted with 4-methylpiperidine and pyrrolidine in the presence of suitable catalysts or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and solvents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, or other metal catalysts.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
Reduction of Nitro Group: Formation of 6-(4-Methylpiperidin-1-yl)-5-amino-2-(pyrrolidin-1-yl)pyrimidin-4-amine.
Substitution Reactions: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Methylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors.
Biological Research: The compound can be used as a tool to study the biological pathways and mechanisms involving pyrimidine derivatives.
Materials Science: Due to its heterocyclic structure, it may be explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group and the heterocyclic core play crucial roles in its activity. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of protein kinase B (PKB) and have been studied for their anticancer properties.
Pyrimidopyrimidines: These are bicyclic compounds with two fused pyrimidine rings and have various biological applications.
Uniqueness
6-(4-Methylpiperidin-1-yl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups and heterocyclic structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H22N6O2 |
|---|---|
Molecular Weight |
306.36 g/mol |
IUPAC Name |
6-(4-methylpiperidin-1-yl)-5-nitro-2-pyrrolidin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C14H22N6O2/c1-10-4-8-18(9-5-10)13-11(20(21)22)12(15)16-14(17-13)19-6-2-3-7-19/h10H,2-9H2,1H3,(H2,15,16,17) |
InChI Key |
BFHSKRZRUSIHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















